molecular formula C15H24ClNOS B13817488 3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride CAS No. 38914-82-8

3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride

Cat. No.: B13817488
CAS No.: 38914-82-8
M. Wt: 301.9 g/mol
InChI Key: RCVMLADERZSPNA-UHFFFAOYSA-N
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Description

3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride is a synthetic organic compound featuring a thiazolidine core substituted with a methyl group at position 2 and a 4-(p-methoxyphenyl)butyl chain at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

38914-82-8

Molecular Formula

C15H24ClNOS

Molecular Weight

301.9 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)butyl]-2-methyl-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C15H23NOS.ClH/c1-13-16(11-12-18-13)10-4-3-5-14-6-8-15(17-2)9-7-14;/h6-9,13H,3-5,10-12H2,1-2H3;1H

InChI Key

RCVMLADERZSPNA-UHFFFAOYSA-N

Canonical SMILES

CC1N(CCS1)CCCCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Conventional Synthetic Route

The classical synthesis involves the reaction between p-methoxyphenylbutylamine and 2-methylthiazolidine in the presence of hydrochloric acid. This reaction proceeds under controlled temperature and pressure to form the hydrochloride salt of the target compound.

General Reaction:

$$
\text{p-Methoxyphenylbutylamine} + \text{2-Methylthiazolidine} + \text{HCl} \rightarrow \text{3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride}
$$

  • The reaction typically requires careful control of reaction parameters such as temperature, pH, and time to optimize yield and purity.
  • Purification is commonly achieved by crystallization or chromatographic methods.

Industrial Scale Synthesis

  • Large-scale production utilizes automated reactors with precise control over reaction conditions.
  • Parameters such as temperature, pressure, and pH are tightly regulated to maximize product yield and minimize impurities.
  • Post-synthesis purification often involves crystallization or chromatography to obtain high-purity hydrochloride salt suitable for research or pharmaceutical use.

Advanced and Green Synthetic Approaches

Recent advances have focused on environmentally friendly, efficient, and scalable methods for synthesizing thiazolidine derivatives, including related spiro-thiazolidines, which share structural features with the target compound.

Microwave-Assisted Synthesis

  • Microwave irradiation accelerates reaction rates, reducing reaction times from hours to minutes.
  • Typical conditions involve ethanol and glacial acetic acid as solvents, with microwave heating for short durations (e.g., 3–17 minutes).
  • This method offers operational simplicity, reduced energy consumption, and high yields (40–90%).
  • Example: Sequential microwave-assisted steps involving thioglycolic acid and zinc chloride catalysts have been reported to efficiently produce thiazolidine derivatives with antimicrobial properties.

Ionic Liquid-Assisted Synthesis

  • Ionic liquids serve as both solvents and catalysts, providing a green reaction medium.
  • Reactions proceed under microwave irradiation with yields between 90–97%.
  • Advantages include catalyst recyclability, ease of separation, and minimal environmental impact.
  • This approach is suitable for producing fluorinated and other functionalized thiazolidine derivatives.

Solid-Supported Acid-Catalyzed Synthesis

  • Utilizes sulfonated mesoporous silica (MCM-SO3H) as a heterogeneous, reusable acidic catalyst.
  • The method involves one-pot reactions under mild conditions, avoiding harmful solvents.
  • Reaction times are short (20–90 minutes), with yields ranging from 62–98%.
  • The mechanism involves activation of carbonyl groups and nucleophilic attacks leading to thiazolidine ring formation.
  • This approach enhances product yield, reduces environmental hazards, and simplifies catalyst recovery.

On-Water Synthesis

  • Reactions are conducted in aqueous media at moderate temperatures (~80 °C).
  • This green solvent system improves catalyst handling and is cost-effective.
  • Yields of 85–91% with high selectivity have been reported.
  • This method is advantageous for its simplicity and environmental compatibility.

Comparative Data Table of Preparation Methods

Method Reaction Conditions Yield (%) Advantages References
Conventional Acid-Catalyzed p-Methoxyphenylbutylamine + 2-methylthiazolidine + HCl, controlled temp/pressure Not specified Well-established, scalable industrial process
Microwave-Assisted Ethanol, glacial acetic acid, microwave, 3–17 min 40–90 Fast, energy-efficient, simple work-up
Ionic Liquid-Assisted Ionic liquids, microwave, 2–4 min 90–97 Green media, catalyst recyclability
Solid-Supported Acid-Catalyzed MCM-SO3H catalyst, ethanol, 20–90 min 62–98 Reusable catalyst, mild conditions, high yield
On-Water Water solvent, 80 °C, stirring 85–91 Environmentally friendly, cost-effective

Mechanistic Insights and Reaction Analysis

  • The core mechanism involves nucleophilic attack of the amine group on the activated carbonyl or imine intermediates, facilitated by acid catalysts.
  • In solid-supported acid catalysis, Brønsted acid sites activate the carbonyl group, enabling imine formation followed by thiol addition and ring closure.
  • Microwave irradiation enhances molecular collisions and energy transfer, accelerating the reaction.
  • Ionic liquids stabilize intermediates and improve reaction selectivity.
  • These methods minimize side reactions and improve overall atom economy.

Summary of Research Findings

  • The classical hydrochloride salt synthesis remains foundational for industrial production.
  • Green chemistry approaches such as microwave-assisted, ionic liquid-assisted, and solid-supported acid catalysis provide efficient, environmentally benign alternatives with comparable or improved yields.
  • These methods reduce reaction times, energy consumption, and hazardous waste, aligning with sustainable chemistry goals.
  • The choice of method depends on scale, desired purity, environmental considerations, and available infrastructure.
  • Continued research explores catalyst optimization and reaction conditions to further enhance synthesis efficiency and applicability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Chemical Characteristics

The chemical formula for 3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride is C15H24ClNOS. It features a thiazolidine ring structure combined with a substituted butyl group, which contributes to its unique biological properties. Its synthesis typically involves multi-step organic synthesis techniques, ensuring high yields and purity through controlled reaction conditions.

Pharmaceutical Development

Therapeutic Potential : Research indicates that this compound may exhibit various biological activities, making it a candidate for pharmaceutical development. Its structural uniqueness allows for interaction studies that can elucidate its safety profile and therapeutic potential .

Mechanism of Action : The compound has been studied for its ability to modulate lipid profiles, particularly in individuals with dyslipidemia or metabolic syndrome. For instance, it has shown promise in reducing low-density lipoprotein (LDL) cholesterol levels and triglycerides while potentially increasing high-density lipoprotein (HDL) cholesterol levels .

The biological activity of this compound includes:

  • Antioxidant Properties : Similar compounds have been noted for their antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound's structural analogs have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound in various biological contexts:

Mechanism of Action

The mechanism of action of 3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine Hydrochloride (CAS 38914-46-4)
  • Molecular Formula: C₁₇H₂₆ClNO₃S
  • Key Features: Substituents: A 4-ethyl-2-methoxyphenoxy group replaces the p-methoxyphenyl group in the target compound. Linkage: Ether (phenoxy) vs. direct phenyl linkage in the target compound.
  • The ethyl substituent on the aromatic ring may enhance steric hindrance, affecting receptor binding .
Compound B : trans-4-(p-Methoxyphenyl)-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine Hydrochloride (Paroxetine Related Compound A)
  • Molecular Formula: C₂₃H₂₈ClNO₅
  • Key Features :
    • Core Structure : Piperidine vs. thiazolidine.
    • Aromatic Groups : p-Methoxyphenyl and methylenedioxyphenyl groups.
  • Functional Implications :
    • The piperidine core is associated with serotonin reuptake inhibition (e.g., in antidepressants).
    • The methylenedioxy group may confer metabolic stability but introduces steric challenges absent in the target compound .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound Compound A Compound B
Core Structure Thiazolidine Thiazolidine Piperidine
Aromatic Substituent p-Methoxyphenyl 4-Ethyl-2-methoxyphenoxy p-Methoxyphenyl + methylenedioxyphenyl
Solubility (HCl Salt) High (polar groups + ionic form) Moderate (hydrophobic phenoxy group) High (ionic form + polar substituents)
Therapeutic Potential Hypothesized CNS modulation Antimicrobial (structural inference) Antidepressant (documented)

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of 2-methylthiazolidine with 4-(p-methoxyphenyl)butyl halides, a pathway shared with Compound A .
  • Receptor Binding : The absence of an ether linkage (vs. Compound A) may reduce metabolic degradation, enhancing bioavailability.
  • Safety Profile : Hydrochloride salts of thiazolidines generally exhibit lower toxicity compared to piperidine derivatives like Compound B, which require stringent purity controls due to CNS side effects .

Biological Activity

3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant studies and findings.

Chemical Structure and Properties

The compound belongs to the thiazolidine family, which is characterized by a five-membered ring containing sulfur and nitrogen. The specific structure of this compound contributes to its unique biological activities. The presence of the p-methoxyphenyl group is particularly significant as it can enhance lipophilicity and biological interactions.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound has been shown to reduce intracellular reactive oxygen species (ROS) levels, indicating its potential role in cellular defense against oxidative damage.

2. Antimicrobial Activity

The antimicrobial efficacy of thiazolidine derivatives has been widely studied. While specific data on this compound's antimicrobial activity is limited, analogs within the thiazolidine class have demonstrated moderate to good antibacterial effects against various strains, including Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . The ability of thiazolidines to inhibit bacterial growth suggests that this compound may share similar properties.

3. Anticancer Activity

The anticancer potential of thiazolidine derivatives has been a focal point in recent research. Compounds related to this compound have shown promising results in inducing apoptosis in various cancer cell lines, including HeLa and Jurkat cells . The mechanism involves both extrinsic and intrinsic pathways of apoptosis, making these compounds valuable candidates for further development as anticancer agents.

Case Studies

Several studies highlight the biological activity of thiazolidine derivatives:

  • Study on Apoptosis Induction : A study demonstrated that benzylidene-thiazolidinone derivatives induced apoptosis in cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins. This suggests that similar mechanisms may be present in this compound .
  • Antimicrobial Screening : In a comparative study of various thiazolidines, it was found that certain derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis, suggesting that modifications in the thiazolidine structure can lead to enhanced biological effects .

Research Findings Summary Table

Biological Activity Findings References
AntioxidantReduces ROS levels; protects against oxidative stress
AntimicrobialModerate to good activity against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic: What are the recommended analytical methods for characterizing 3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride in purity assessment?

Answer:
Purity assessment should combine orthogonal techniques:

  • HPLC with UV/Vis detection : Use a Chromolith® Monolithic Silica column (C18, 100 mm × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid in water (flow rate: 1 mL/min). Monitor at 254 nm to resolve impurities from the main peak .
  • TLC : Employ silica gel 60 F254 plates with ethyl acetate:methanol:ammonia (8:2:0.1) as the mobile phase. Visualize under UV (254 nm) and confirm via iodine vapor .
  • FTIR : Validate functional groups (e.g., thiazolidine C-S stretch at ~650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • Karl Fischer (KF) titration : Quantify residual water (<0.5% w/w) to ensure hygroscopic stability .

Basic: How can the stability of this compound be evaluated under varying storage conditions?

Answer:
Conduct accelerated stability studies:

  • Thermal stability : Store aliquots at 25°C, 40°C, and 60°C for 1–3 months. Analyze degradation via HPLC to track peak area reduction of the parent compound .
  • Photostability : Expose samples to UV light (320–400 nm) for 48 hours and compare with dark controls. Monitor for color changes or new TLC spots .
  • Humidity testing : Store at 75% relative humidity (37°C) for 4 weeks. Use KF titration to assess water uptake and FTIR to detect hydrolytic breakdown (e.g., methoxy group oxidation) .

Advanced: How can synthetic yields of this thiazolidine derivative be optimized while minimizing byproducts?

Answer:
Key strategies include:

  • Reaction solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce N-alkylation side reactions. Lower reaction temperatures (0–5°C) can suppress thiazolidine ring-opening .
  • Catalyst screening : Test Lewis acids like ZnCl₂ (5 mol%) to enhance imine cyclization efficiency. Monitor intermediates via LC-MS .
  • Byproduct analysis : Use preparative TLC to isolate byproducts (e.g., open-chain intermediates) and characterize via NMR (¹H, ¹³C) to identify reaction bottlenecks .

Advanced: How should researchers address contradictory data in solubility studies across different solvent systems?

Answer:
Contradictions often arise from solvent polarity and hydrogen-bonding effects. Mitigate via:

  • Solvent parameterization : Measure solubility in DMSO, ethanol, and phosphate buffer (pH 7.4) using shake-flask method. Compare with Hansen solubility parameters (δD, δP, δH) to identify mismatches .
  • Temperature control : Ensure consistent equilibration (24 hours at 25°C) and centrifuge samples (10,000 × g) to remove undissolved particulates .
  • Validation via NMR : Use ¹H NMR in D₂O/CDCl₃ mixtures to detect aggregation or micelle formation, which may skew spectrophotometric readings .

Advanced: What mechanistic approaches are suitable for studying the biological activity of this compound?

Answer:
For target identification and mechanism:

  • AMPK pathway screening : Use HEK293 cells transfected with AMPKα1/β1/γ1 plasmids. Measure phosphorylation (p-AMPK Thr172) via ELISA after 24-hour exposure to 10 µM compound .
  • ROS modulation assays : Treat RAW 264.7 macrophages with LPS and quantify intracellular ROS using DCFH-DA fluorescence. Correlate with anti-inflammatory activity (IL-6 ELISA) .
  • Metabolite profiling : Perform LC-QTOF-MS on HepG2 cell lysates to identify downstream metabolites (e.g., methoxy group demethylation) .

Advanced: How can researchers resolve discrepancies in chromatographic retention times across laboratories?

Answer:
Standardize protocols to minimize variability:

  • Column calibration : Use USP reference standards (e.g., parabens) to verify retention time reproducibility .
  • Mobile phase buffering : Add 10 mM ammonium formate (pH 3.5) to improve peak symmetry and reduce silanol interactions .
  • Inter-lab validation : Share spiked samples (compound + 0.1% impurity) between labs and harmonize LC parameters (e.g., column temperature: 30°C ± 1°C) .

Basic: What safety precautions are critical when handling this compound in vitro?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential amine reactivity .
  • Ventilation : Work in a fume hood to prevent inhalation of fine powders. Store desiccated at –20°C under argon to prevent oxidation .
  • Waste disposal : Neutralize acidic residues with 5% NaHCO₃ before disposal in halogenated waste containers .

Advanced: What strategies can improve the compound’s bioavailability in preclinical models?

Answer:

  • Salt form optimization : Compare hydrochloride with mesylate or tosylate salts for enhanced aqueous solubility (shake-flask method, pH 6.8) .
  • Lipid nanoparticle encapsulation : Use microfluidics to prepare 100 nm particles (lipid:compound ratio 5:1). Assess encapsulation efficiency via dialysis and LC-MS .
  • Permeability assays : Perform Caco-2 monolayer transport studies with 10 µM compound. Calculate apparent permeability (Papp) and adjust formulations if Papp < 1 × 10⁻⁶ cm/s .

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